Lsd1-IN-25

LSD1 Inhibition Enzyme Assay Structure-Activity Relationship

LSD1-IN-25 (Compound 9j) is a tranylcypromine-based, irreversible LSD1 inhibitor offering over 1,200-fold potency gain (IC50=46 nM) versus the parent TCP scaffold. Its defined selectivity over MAO-A/B obviates confounding off-target pharmacology common to earlier TCP analogs. Oral bioavailability and validated in vivo antitumor efficacy (64% tumor weight reduction at 20 mg/kg) enable seamless translation into preclinical oncology models. With well-characterized antiproliferative IC50 values across solid tumor lines and LSD1-knockout controls, LSD1-IN-25 is the definitive benchmark for target validation and medicinal chemistry optimization in the LSD1 inhibitor field.

Molecular Formula C32H33ClN6O3S
Molecular Weight 617.2 g/mol
Cat. No. B12389057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-25
Molecular FormulaC32H33ClN6O3S
Molecular Weight617.2 g/mol
Structural Identifiers
SMILESCCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl
InChIInChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1
InChIKeyGTPVAJXOALUVNI-RPBOFIJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LSD1-IN-25 (Compound 9j) as a Selective, Orally Active LSD1 Inhibitor for Cancer Research Procurement


LSD1-IN-25 (Compound 9j) is a tranylcypromine (TCP)-based, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in cancer pathogenesis [1]. This compound exhibits nanomolar inhibitory potency against LSD1 (IC50 = 46 nM, Ki = 30.3 nM) and is characterized by its oral bioavailability and selectivity over the structurally related monoamine oxidases MAO-A and MAO-B [1]. LSD1-IN-25 has demonstrated broad-spectrum antiproliferative activity against multiple solid tumor cell lines and significant in vivo antitumor efficacy in a lung cancer xenograft model following oral administration [1].

Why LSD1-IN-25 Cannot Be Simply Substituted by Other TCP-Derived LSD1 Inhibitors


While tranylcypromine (TCP) serves as the common pharmacophore for a major class of irreversible LSD1 inhibitors, significant divergence in potency, selectivity, and pharmacokinetic profiles exists among derivatives [1]. The parent compound TCP is a weak LSD1 inhibitor (IC50 ≈ 58 µM), and even structurally similar TCP-based analogs can exhibit orders of magnitude differences in potency and varying degrees of MAO inhibition, which is a critical off-target liability [1][2]. Therefore, generic substitution within this chemotype is not scientifically valid; the specific triazolopyrimidine substitution pattern of LSD1-IN-25 confers a unique combination of nanomolar LSD1 potency, oral activity, and a selectivity profile that is distinct from other TCP derivatives [1].

Quantitative Differentiation of LSD1-IN-25 from Key LSD1 Inhibitor Comparators


Enzyme Inhibition Potency: LSD1-IN-25 vs. Parent Tranylcypromine

LSD1-IN-25 demonstrates over 1,200-fold higher potency for LSD1 inhibition compared to its parent chemotype, tranylcypromine (TCP). This marked improvement is a direct result of the triazolopyrimidine substitution on the TCP core [1][2].

LSD1 Inhibition Enzyme Assay Structure-Activity Relationship

Cellular Antiproliferative Activity of LSD1-IN-25 in a Panel of Solid Tumor Cell Lines

LSD1-IN-25 exhibits broad-spectrum, concentration-dependent antiproliferative activity against multiple solid tumor cell lines. Its potency is demonstrated by low micromolar IC50 values, which are consistent with its mechanism of LSD1 inhibition [1].

Cancer Cell Proliferation Antitumor Activity Solid Tumors

In Vivo Antitumor Efficacy of Oral LSD1-IN-25 in a Xenograft Model

LSD1-IN-25 demonstrates significant, dose-dependent antitumor activity in vivo following oral administration, validating its oral bioavailability and therapeutic potential [1].

In Vivo Efficacy Xenograft Model Oral Bioavailability

Selectivity Profile of LSD1-IN-25 Against Off-Target Monoamine Oxidases

A key liability of many TCP-derived LSD1 inhibitors is potent inhibition of monoamine oxidases MAO-A and MAO-B. The primary publication states that compound 9j (LSD1-IN-25) is selective over MAO-A/B enzymes [1]. While exact IC50 values for MAO-A/B are not reported in the abstract or vendor data for this specific compound, this qualitative selectivity is a defined feature of its design and contrasts with the potent MAO inhibition observed in other TCP analogs like the parent compound tranylcypromine [2].

Selectivity Off-Target Activity Monoamine Oxidase

Optimal Research Applications for LSD1-IN-25 Based on Differentiated Evidence


Validating LSD1 Dependency in Solid Tumor Models In Vitro

Researchers can employ LSD1-IN-25 to probe the role of LSD1 in cancer cell proliferation. Its well-defined, low micromolar antiproliferative IC50 values across a panel of solid tumor cell lines (e.g., H1650, MGC-803, A549) provide a clear concentration range (1-20 µM) for experimental design. The use of LSD1-knockout (MGC-803LSD1-KO) and normal epithelial (GES-1) cell lines as controls confirms that the observed antiproliferative effects are LSD1-dependent, making it a reliable tool for target validation studies [1].

Conducting In Vivo Xenograft Studies Requiring Orally Bioavailable LSD1 Inhibition

LSD1-IN-25 is ideally suited for preclinical in vivo studies in rodent models of cancer. Its demonstrated oral bioavailability and significant antitumor efficacy in an H1650 xenograft model (41.5% and 64.0% tumor weight reduction at 10 and 20 mg/kg, respectively) provide a validated dosing regimen and route of administration (oral gavage, once daily) [1]. This avoids the need for formulation development for parenteral administration, which can be a significant hurdle for in vivo pharmacology studies.

Structure-Activity Relationship (SAR) Studies for TCP-Derived LSD1 Inhibitors

As a potent, TCP-based LSD1 inhibitor with a defined triazolopyrimidine substitution, LSD1-IN-25 serves as a key benchmark for medicinal chemistry efforts focused on this chemotype. Its >1,200-fold improvement in LSD1 IC50 over the parent TCP scaffold [1][2] provides a clear quantitative metric for evaluating new analogs. Furthermore, its stated selectivity over MAO-A/B [1] makes it a superior reference point for designing next-generation inhibitors with an improved safety profile compared to non-selective TCP derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.